ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Overview
Description
Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a furan ring, and a thiohydantoin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative reacts with a formylating agent.
Formation of the Thiohydantoin Moiety: The thiohydantoin moiety can be synthesized by reacting an amino acid derivative with thiourea under basic conditions.
Coupling Reactions: The final step involves coupling the indole, furan, and thiohydantoin moieties using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or furan rings using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted indole or furan compounds, and carboxylic acids.
Scientific Research Applications
Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Chemical Biology: It is used as a probe to study cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Signal Transduction: The compound can modulate signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate can be compared with other similar compounds such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole ring but differ in their functional groups and biological activities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which contain the furan ring but have different chemical properties and applications.
Thiohydantoin Derivatives: Compounds like thiohydantoin and its derivatives, which share the thiohydantoin moiety but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-[1-(furan-2-ylmethyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-29-19(26)13-24-11-14(16-7-3-4-8-18(16)24)10-17-20(27)23-22(31)25(21(17)28)12-15-6-5-9-30-15/h3-11H,2,12-13H2,1H3,(H,23,27,31)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNIGJWOVKRDA-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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